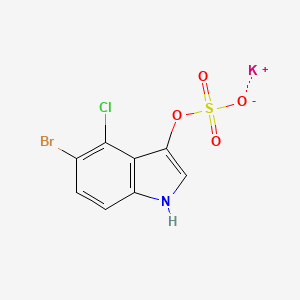

5-Bromo-4-chloro-3-indolyl sulfate potassium salt

Descripción general

Descripción

5-Bromo-4-chloro-3-indolyl sulfate potassium salt is a chemical compound widely used in biomedical research. It is known for its role as a substrate in various enzymatic assays, particularly for detecting β-galactosidase activity. This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl sulfate potassium salt typically involves the bromination and chlorination of indole derivatives. The process begins with the preparation of 5-bromo-4-chloro-1H-indole, which is then reacted with sulfuric acid to form the sulfate ester. The final step involves neutralizing the sulfate ester with potassium hydroxide to obtain the potassium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-4-chloro-3-indolyl sulfate potassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form indigo dyes.

Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Atmospheric oxygen or chemical oxidants like potassium permanganate.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5,5′-dibromo-4,4′-dichloro-indigo.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biochemical Assays

Histochemistry

X-Gluc is primarily utilized in histochemical staining techniques, where it serves as a substrate for detecting β-glucuronidase activity. This application is crucial for visualizing gene expression in plant and animal tissues. The blue precipitate formed upon enzymatic cleavage provides a clear visual marker that can be observed under a microscope, facilitating the study of tissue samples and the localization of specific proteins or genes.

Molecular Biology

In molecular biology, 5-Bromo-4-chloro-3-indolyl sulfate potassium salt is employed in various assays to analyze enzyme activity and gene expression. Its solubility and stability in aqueous solutions enhance its utility in experimental setups where precise measurements are required. The compound's ability to act as a sulfatase substrate allows researchers to investigate the enzymatic pathways involving sulfation processes.

Applications in Cell Biology

Cell Viability and Apoptosis Studies

Recent studies have demonstrated the role of indoxyl sulfate (a related compound) in inducing apoptosis in mononuclear blood cells. Research indicates that indoxyl sulfate affects mitochondrial potential and promotes DNA damage through caspase activation pathways. Although this study focuses on indoxyl sulfate, the insights gained can inform the use of this compound in similar cell viability assays, where monitoring apoptotic processes is essential .

Immunological Applications

Immunohistochemistry

In immunological research, X-Gluc is used as a chromogenic substrate for various enzymes involved in immune responses. Its application allows for the visualization of antigen-antibody interactions within tissue sections, enhancing the understanding of immune mechanisms at play during disease processes.

Environmental and Food Microbiology

Microbial Detection

The compound has been applied in food microbiology for the selective enumeration of specific bacterial strains such as Lactobacillus species. By utilizing X-Gluc as a substrate, researchers can differentiate between microbial populations based on their enzymatic activity, aiding in quality control processes within food production .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Histochemistry | Staining for β-glucuronidase activity | Visualizes gene expression |

| Molecular Biology | Assays for enzyme activity and gene expression | Enhances solubility and stability |

| Cell Biology | Studies on cell viability and apoptosis | Monitors cellular health |

| Immunology | Chromogenic substrate for enzyme detection | Facilitates antigen-antibody visualization |

| Environmental Microbiology | Detection and enumeration of specific bacteria | Supports food safety assessments |

Case Studies and Research Findings

- Histochemical Staining Techniques : A study demonstrated the effectiveness of X-Gluc in visualizing gene expression patterns in transgenic plants, providing insights into developmental biology .

- Cell Viability Assays : Research indicated that exposure to indoxyl sulfate leads to significant changes in mitochondrial potential and increases apoptosis markers in mononuclear blood cells, suggesting potential applications for this compound in similar assays .

- Microbial Enumeration : A comprehensive review highlighted the use of X-Gluc for differentiating Lactobacillus species in yogurt production, emphasizing its role in ensuring product quality .

Mecanismo De Acción

The compound acts as a substrate for β-galactosidase, an enzyme that hydrolyzes the sulfate ester bond, releasing the indole derivative. This reaction produces a blue precipitate, allowing for visual identification of enzymatic activity. The molecular targets include β-galactosidase and other related enzymes involved in sulfate ester hydrolysis.

Comparación Con Compuestos Similares

Similar Compounds

Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate: Similar structure but with a different halogen substitution pattern.

Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate: Similar compound with a phosphate group instead of a sulfate group.

Uniqueness

5-Bromo-4-chloro-3-indolyl sulfate potassium salt is unique due to its specific halogen substitution pattern and sulfate ester group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

5-Bromo-4-chloro-3-indolyl sulfate potassium salt (CAS No. 6578-07-0) is a synthetic compound widely utilized in biochemical research, particularly as a substrate for sulfatase enzymes. This compound has garnered attention due to its unique structural properties and its role in various biological assays.

- Molecular Formula : C₈H₄BrClKNO₄S

- Molecular Weight : 364.64 g/mol

- Solubility : Soluble in water (up to 50 mg/ml) indicating good bioavailability .

The primary mechanism of action for this compound involves its function as a substrate for sulfatase enzymes. When cleaved by these enzymes, it produces a detectable product, which is crucial for various assays, particularly in gene expression studies involving β-galactosidase activity and other enzymatic assessments .

Enzymatic Applications

This compound is primarily used in enzyme assays:

- Sulfatase Activity : It serves as a substrate for sulfatases, facilitating the study of these enzymes' kinetics and mechanisms. For instance, the activity of sulfatases can be quantified by measuring the conversion of this compound into products that can be spectrophotometrically detected .

Case Studies

- Detection of β-Galactosidase : In one study, the compound was utilized to assess the expression levels of AstA in Campylobacter jejuni. The intensity of blue color developed on plates containing this substrate correlated with AstA expression levels, demonstrating its utility in monitoring gene expression .

- Sulfatase Screening : Another research highlighted its role in screening for sulfatase activity among various microbial strains. The compound was used to identify active sulfatases from Pseudoalteromonas species, showcasing its importance in microbial enzyme discovery .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate | Similar halogen substitution | Different halogen position affecting reactivity |

| Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate | Phosphate group instead of sulfate | Altered biochemical pathways and enzyme interactions |

The unique halogen substitution pattern and the sulfate ester group distinguish this compound from its analogs, leading to specific reactivity and biological activity profiles .

Pharmacokinetics

The compound’s solubility suggests favorable pharmacokinetic properties, allowing it to be effectively utilized in laboratory settings without significant degradation under standard conditions. Its stability and solubility facilitate its application across various biochemical assays.

Propiedades

IUPAC Name |

potassium;(5-bromo-4-chloro-1H-indol-3-yl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO4S.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONBCMDYPZGTEU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OS(=O)(=O)[O-])Cl)Br.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClKNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635399 | |

| Record name | Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6578-07-0 | |

| Record name | Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.